1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C11H13N3/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6,12H2 |
InChI Key |
JREURZYVOZUYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine and Its Analogues
Classical Approaches in β-Carboline Synthesis
The traditional methods for constructing the β-carboline framework have been foundational in organic synthesis, with the Pictet-Spengler reaction being a cornerstone. These approaches often utilize readily available precursors like tryptophan and its derivatives.
Pictet-Spengler Cyclization and its Applications for Tetrahydro-β-Carbolines
The Pictet-Spengler reaction is a highly effective method for the synthesis of tetrahydro-β-carbolines. rsc.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. rsc.orgnih.gov The mechanism proceeds in two main steps: the initial formation of a Schiff base (imine intermediate) and the subsequent electrophilic cyclization onto the electron-rich indole (B1671886) ring. rsc.org
A variety of acidic catalysts, including Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., Yb(OTf)3, Sc(OTf)3), can be employed to facilitate this transformation. rsc.org The choice of catalyst and reaction conditions can influence the reaction yield and stereochemical outcome. nih.govmdpi.com For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been shown to promote the Pictet-Spengler reaction efficiently, avoiding the need for traditional acids and allowing for easy recovery and reuse of the solvent. rsc.org
The versatility of the Pictet-Spengler reaction is demonstrated by its application in the synthesis of a wide array of substituted tetrahydro-β-carbolines, which are precursors to many natural products and pharmacologically important molecules. nih.govnih.gov The reaction's efficiency and atom economy make it a preferred method in many synthetic campaigns. nih.gov
Role of L-Tryptophan and its Derivatives as Precursors
L-tryptophan and its derivatives are pivotal starting materials in the synthesis of β-carbolines, largely due to their inherent indolethylamine structure, which is primed for the Pictet-Spengler reaction. nih.govanalis.com.my The use of chiral precursors derived from L-tryptophan allows for the control of stereochemistry at the C1 position of the resulting tetrahydro-β-carboline. mdpi.com For example, L-tryptophan methyl ester can be condensed with aldehydes to yield optically active tetrahydro-β-carboline esters. mdpi.com
The carboxyl group in tryptophan can be a handle for further synthetic manipulations or can be removed through decarboxylation. analis.com.mymdpi.com Studies have shown that L-tryptophan can serve as a precursor for the endogenous synthesis of β-carbolines like norharman in humans. nih.gov The reaction of L-tryptophan with various aldehydes, including those generated in situ, leads to the formation of diverse β-carboline structures. analis.com.myacs.orgnih.gov This biomimetic approach highlights the natural significance of tryptophan in the biosynthesis of these alkaloids. ljmu.ac.uk
Table 1: Examples of L-Tryptophan Derivatives in Pictet-Spengler Reactions
| L-Tryptophan Derivative | Aldehyde/Ketone | Product | Reference |
|---|---|---|---|
| L-Tryptophan | Formaldehyde | Tetrahydro-β-carboline-3-carboxylic acid | analis.com.my |
| L-Tryptophan methyl ester | Formaldehyde | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid methyl ester | mdpi.com |
| L-Tryptophan benzyl (B1604629) ester | Various aldehydes | Trans-1-substituted-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid benzyl esters | mdpi.com |
| L-5-Hydroxy-tryptophan | N/A (precursor for multi-step synthesis) | 6-Hydroxymetatacarboline D | nih.gov |
Novel and Optimized Synthetic Routes
While classical methods are robust, recent research has focused on developing more efficient, greener, and versatile synthetic strategies for β-carboline derivatives. These include one-pot procedures, electrochemical methods, and novel catalytic systems.
Three-Step One-Pot Synthetic Strategies for Fused Systems
The development of one-pot, multi-step syntheses represents a significant advance in efficiency, reducing the need for isolation and purification of intermediates. One such strategy allows for the facile synthesis of novel triazine-fused β-carbolines. researchgate.netresearchgate.net This approach involves a sequence of condensation, amination, and thermal ring closure in a single pot, providing access to complex heterocyclic systems that were previously unreported. researchgate.netresearchgate.net
Another innovative one-pot method involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular [2+2+2] cyclization. nih.gov This powerful sequence can construct three new rings in a single reaction flask, leading to annulated β-carbolines in high yields. nih.gov Such strategies are highly desirable for creating molecular diversity and for the rapid assembly of complex scaffolds from simple starting materials. nih.govnih.gov
Electrochemical Synthesis Methods for Tetrahydro-β-Carboline Derivatives
Electrochemical synthesis has emerged as a green and atom-efficient alternative for preparing tetrahydro-β-carboline derivatives. nih.govnih.gov This method avoids the use of hazardous and corrosive reagents and often reduces reaction times and energy consumption. nih.govresearchgate.net By employing deep eutectic solvents (DESs) as green, non-inflammable solvents, electrolytes, and catalysts, the synthesis can be performed in a two-step, one-pot reaction. nih.govnih.govacs.org
The electrochemical approach can be optimized by tuning parameters such as current, temperature, and electrolyte to achieve high yields of the desired products. nih.govacs.org This method has been successfully applied to a range of aromatic aldehydes, demonstrating its broad scope. nih.govnih.gov Furthermore, electrochemical methods have been developed for the oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles, another important class of bioactive molecules, highlighting the versatility of electrochemistry in this field. rsc.org
Table 2: Optimization of Electrochemical Synthesis of a Tetrahydro-β-carboline Derivative
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaBr/Ethanol | R.T. | 180 | 45 | nih.gov |
| 2 | DES | R.T. | 180 | 60 | nih.gov |
| 3 | DES | 60 | 180 | 75 | nih.gov |
| 4 | DES | 80 | 150 | 95 | nih.gov |
Data for the synthesis of 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.
CuBr2-Catalyzed Oxidation in β-Carboline Derivatization
Copper(II) bromide (CuBr2) has been identified as an effective catalyst for the mild and efficient oxidation of 3,4-dihydro-β-carbolines and tetrahydro-β-carbolines to their aromatic β-carboline counterparts. nih.govnih.govfigshare.com This method is particularly noteworthy for its use of air as the clean and readily available oxidant, making it an environmentally benign process. nih.govresearchgate.net
The reaction typically proceeds at room temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (Et3N). nih.govnih.gov This catalytic system has shown broad substrate scope, providing good to excellent yields for a variety of substituted dihydro-β-carbolines. nih.govresearchgate.net The utility of this method has been demonstrated in the total synthesis of natural products, such as 6-hydroxymetatacarboline D. nih.govnih.gov The proposed mechanism involves the coordination of the copper catalyst to the substrate, facilitating the aerobic oxidation process. nih.gov
Iodine-Mediated Oxidative Pictet-Spengler Reactions
Molecular iodine has emerged as a versatile reagent in the synthesis of β-carboline systems, often utilized in oxidative processes that follow the initial Pictet-Spengler cyclization. While the classic Pictet-Spengler reaction yields the saturated tetrahydro-β-carboline ring system, subsequent oxidation is required to introduce aromaticity into the pyridine (B92270) ring, leading to the formation of β-carbolines. Iodine can be employed as a mediator for this dehydrogenation process.
In some methodologies, a tandem, one-pot reaction sequence is employed where the Pictet-Spengler condensation of a tryptamine derivative with an aldehyde is followed by an in-situ iodine-mediated oxidation. This approach streamlines the synthesis of aromatic β-carbolines. For instance, a reaction between tryptamine and an aldehyde can first form the tetrahydro-β-carboline intermediate, which is then oxidized by iodine, often in the presence of a co-oxidant or a suitable solvent like dimethyl sulfoxide (DMSO), to yield the corresponding β-carboline. The role of iodine in these reactions is catalytic, being regenerated in the oxidative cycle. This method provides an efficient route to various substituted β-carbolines. nih.gov
Synthesis of Substituted 1H,2H,3H,4H,9H-pyrido[3,4-b]indole Derivatives
The functionalization of the tetrahydro-β-carboline scaffold at various positions is crucial for modulating its biological activity. Synthetic strategies have been developed to introduce substituents at the C6 position of the indole ring, the N9 nitrogen of the indole, and the C1 position of the piperidine (B6355638) ring, as well as to incorporate additional functional groups and heterocyclic systems.
Substituents at the C6 position of the tetrahydro-β-carboline nucleus are typically introduced by utilizing appropriately substituted tryptamine precursors in the Pictet-Spengler reaction.
For the synthesis of 6-methoxy-1,2,3,4-tetrahydro-β-carboline , the readily available starting material is 5-methoxytryptamine (B125070). The Pictet-Spengler condensation of 5-methoxytryptamine with an aldehyde, most commonly formaldehyde, under acidic conditions yields the desired 6-methoxy derivative. orgsyn.orgscispace.com This reaction proceeds with the electrophilic attack of the iminium ion intermediate at the C2 position of the 5-methoxy-substituted indole ring.
Similarly, the synthesis of 6-hydroxy-1,2,3,4-tetrahydro-β-carbolines employs 5-hydroxytryptamine (serotonin) or its derivatives as the tryptamine component. A common precursor for this synthesis is L-5-hydroxytryptophan, which can be condensed with various aldehydes in a Pictet-Spengler reaction. acs.org This approach has been adapted for solid-phase synthesis to generate libraries of 6-hydroxy-tetrahydro-β-carboline derivatives for biological screening. acs.orgresearchgate.net
The table below summarizes representative examples of Pictet-Spengler reactions leading to C6-substituted tetrahydro-β-carbolines.
| Tryptamine Precursor | Aldehyde/Ketone | Product | Reference |
| 5-Methoxytryptamine | Formaldehyde | 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | orgsyn.orgscispace.com |
| L-5-Hydroxytryptophan | Various Aldehydes | 6-Hydroxy-1,2,3,4-tetrahydro-β-carboline derivatives | acs.orgresearchgate.net |
| 5-Methoxytryptamine | p-Methoxy phenyl glyoxal | 1-(4-methoxyphenyl)-6-methoxy-β-carboline (after oxidation) | nih.gov |
Alkylation at the N9 position of the indole nucleus of the tetrahydro-β-carboline system can significantly influence its properties and is a key modification in the synthesis of certain biologically active molecules. Direct N9-alkylation of a pre-formed tetrahydro-β-carboline is a common strategy. This is typically achieved by treating the N-H indole with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. nih.gov
Alternatively, the tryptamine starting material can be N9-alkylated prior to the Pictet-Spengler reaction. However, the presence of a substituent on the indole nitrogen can impact the course of the cyclization. For instance, N-alkylation can influence the nucleophilicity of the indole ring and potentially affect the regioselectivity of the cyclization.
A notable method for functionalization at C1, which is influenced by N9-substitution, involves a lithiation strategy. An N-Boc protected tetrahydro-β-carboline can be N9-alkylated, and the Boc group can then direct lithiation at the C1 position. Subsequent quenching with an electrophile allows for the introduction of a variety of substituents at C1. acs.org This demonstrates how N9-substitution can be strategically employed to facilitate further modifications of the tetrahydro-β-carboline core.
The introduction of substituents at the C1 position is a widely explored area in the synthesis of tetrahydro-β-carboline derivatives, as this position is often a key determinant of biological activity. The most direct method for C1-substitution is the use of aldehydes other than formaldehyde, or ketones, in the Pictet-Spengler reaction with a tryptamine derivative. wikipedia.orgnih.govias.ac.in
The reaction of tryptamine with a variety of aliphatic and aromatic aldehydes leads to the corresponding 1-alkyl or 1-aryl-tetrahydro-β-carbolines. nih.gov The reaction conditions, such as the choice of acid catalyst and solvent, can be optimized to achieve high yields. Ketones can also be used as the carbonyl component, leading to 1,1-disubstituted tetrahydro-β-carbolines, although these reactions can sometimes be more challenging and may require harsher conditions or specific catalysts. researchgate.net
The table below provides examples of C1-substituted tetrahydro-β-carbolines synthesized via the Pictet-Spengler reaction.
| Tryptamine Derivative | Aldehyde/Ketone | C1-Substituent in Product | Reference |
| Tryptamine | Benzaldehyde | Phenyl | nih.gov |
| Tryptamine | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxyphenyl | nih.gov |
| Tryptophan methyl ester | Benzaldehyde | Phenyl | nih.gov |
| Tryptamine | Various aldehydes | Various alkyl and aryl groups | nih.gov |
| 3-Hydroxy-4-methoxyphenethylamine | Various ketones | 1,1'-disubstituted tetrahydroisoquinolines (analogous reaction) | researchgate.net |
Beyond the classic Pictet-Spengler reaction, other methods for C1-functionalization have been developed. For example, a one-pot synthesis of 1-substituted tetrahydro-β-carbolines has been reported via a Bischler–Napieralski-type cyclization of tryptamine with ketene (B1206846) S,S-acetals. ias.ac.in Additionally, as mentioned previously, the lithiation of N-Boc-N9-alkyl-tetrahydro-β-carbolines provides a route to C1-substituted products. acs.org
The synthesis of tetrahydro-β-carboline derivatives incorporating additional amine functionalities or fused heterocyclic rings has led to the discovery of compounds with unique biological profiles. Amine functionalities can be introduced at various positions of the tetrahydro-β-carboline scaffold. For instance, C1-aminoalkylated tetrahydro-β-carbolines are found in some natural products. researchgate.net Synthetic strategies to access these compounds may involve the use of amino-aldehydes in the Pictet-Spengler reaction or post-cyclization modifications.
The fusion of other heterocyclic rings to the tetrahydro-β-carboline framework can be achieved through multi-step synthetic sequences. For example, a Pictet-Spengler reaction can be followed by additional cyclization reactions to build more complex polycyclic systems. One such strategy involves a Pictet-Spengler reaction followed by a Ugi four-component reaction and subsequent deprotection-cyclization steps to construct tetrahydro-β-carboline-diketopiperazine ring systems. researchgate.net These multi-component and tandem reactions offer efficient pathways to structurally complex molecules.
Reaction Mechanism Elucidation in Synthetic Pathways
The mechanism of the Pictet-Spengler reaction has been the subject of considerable study to understand its intricacies and to control its stereochemical outcome. The generally accepted mechanism proceeds through several key steps:
Imine/Iminium Ion Formation: The reaction initiates with the condensation of the β-arylethylamine (e.g., tryptamine) and the carbonyl compound (aldehyde or ketone) to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. depaul.eduwikipedia.orgnrochemistry.com
Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptamine moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization is a key bond-forming step. depaul.edunrochemistry.com
Rearomatization: The resulting intermediate, often a spiroindolenine, is positively charged and not aromatic. A subsequent deprotonation step restores the aromaticity of the indole ring, yielding the final tetrahydro-β-carboline product. depaul.edunih.gov
There has been debate regarding the precise nature of the cyclization step. Two main pathways have been proposed: a direct electrophilic attack at the C2 position of the indole ring, or an initial attack at the C3 position to form a spiroindolenine intermediate, which then rearranges. clockss.orgmdpi.com Evidence from various studies, including the trapping of intermediates, suggests that the spiroindolenine pathway is often operative. clockss.org The stability of the intermediates and the reaction conditions can influence which pathway is favored. Understanding these mechanistic details is crucial for developing enantioselective variants of the Pictet-Spengler reaction, often employing chiral catalysts to control the stereochemistry of the newly formed chiral center at C1. nih.gov
Proposed Mechanisms for β-Carbolin-1-one Formation
The formation of the β-carbolin-1-one scaffold, a key structural variant of the β-carboline family, can be achieved through a multi-step synthesis starting from appropriately substituted β-carbolines. researchgate.netmdpi.com A plausible reaction mechanism involves the initial N-oxidation of the pyridine ring within the β-carboline structure, followed by a rearrangement reaction. mdpi.com
The process begins with the oxidation of the pyridinic nitrogen of a 3-substituted β-carboline using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding β-carboline N-oxide. mdpi.com This N-oxide intermediate is then subjected to treatment with acetic anhydride (B1165640), leading to a rearrangement. It is proposed that the acetic anhydride activates the N-oxide, facilitating a acs.orgacs.org-sigmatropic rearrangement. This rearrangement results in the formation of a 2-acetoxy-β-carboline derivative. The final step involves the hydrolysis of this acetoxy intermediate under basic conditions, typically using aqueous sodium hydroxide, to yield the desired 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one. mdpi.com
The general synthetic pathway is outlined below:
Scheme 1: Proposed Mechanism for β-Carbolin-1-one Synthesis
A schematic representation of the proposed reaction mechanism for the synthesis of 3-substituted β-carbolin-1-one derivatives. mdpi.com
| Starting Material (3-Substituted β-Carboline) | Product | Yield (%) |
|---|---|---|
| 3-Ethoxycarbonyl-β-carboline | 3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one | 85 |
| 3-Hydroxymethyl-β-carboline | 3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one | 75 |
| β-Carboline-3-carbohydrazide | 9H-pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide | 71 |
| 3-Cyano-β-carboline | 3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one | 67 |
| 3-Formyl-β-carboline | 3-Formyl-9H-pyrido[3,4-b]indol-1(2H)-one | 52 |
Data sourced from a study on the synthesis of 3-substituted β-carbolinone derivatives. mdpi.com
Mechanistic Probes in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy for the diversification of complex molecules like β-carbolines. nih.gov Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic probes, particularly advanced spectrometric techniques, play a pivotal role in elucidating the catalytic cycles of these transformations.
In the context of β-carboline chemistry, transition-metal-catalyzed C-H functionalization has emerged as a key method for introducing a variety of substituents onto the carboline framework. nih.gov For instance, Ru(II)-catalyzed regioselective hydroxymethylation of β-carbolines utilizes the pyridine nitrogen as an effective directing group to achieve functionalization at a specific position. acs.orgnih.gov To probe the mechanism of such reactions, online electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has been employed. acs.orgnih.gov This technique allows for the real-time monitoring of the reaction mixture, enabling the identification and characterization of transient intermediates within the catalytic cycle. acs.org
Through online ESI-MS monitoring of the Ru(II)-catalyzed hydroxymethylation, key cycloruthenated intermediates have been identified and characterized. acs.org This data provides direct evidence for the proposed catalytic cycle and helps to rationalize the role of additives, such as ZnBr₂, in the reaction mechanism. acs.org
Similarly, mechanistic investigations into other C-H activation reactions, such as the rhodium-catalyzed coupling of terminal alkynes with carboxylic acids, have utilized a combination of spectroscopic and spectrometric methods. nih.gov These probes include:
Nuclear Magnetic Resonance (NMR): To characterize the structure of stable intermediates and resting states of the catalyst.
In situ Infrared (IR) Spectroscopy: To monitor the concentration of reactants, products, and key catalytic species throughout the reaction.
Electrospray Ionization Mass Spectrometry (ESI-MS): To detect and identify reactive intermediates that may be present in low concentrations. nih.gov
These combined approaches, often supported by Density Functional Theory (DFT) calculations, provide a comprehensive picture of the reaction pathway. nih.gov For example, in the rhodium-catalyzed reaction, a σ-allyl complex was identified as the resting state and characterized by X-ray crystallography, while ESI-MS detected a reactive intermediate, challenging the initially proposed mechanism and revealing a pathway involving intramolecular protonation. nih.gov The application of these mechanistic probes is essential for advancing the strategic and predictable use of C-H functionalization in the synthesis of complex β-carboline analogues. youtube.com
| Technique | Information Obtained | Example Application |
|---|---|---|
| Online ESI-MS/MS | Identification and characterization of transient reaction intermediates. | Probing the mechanism of Ru(II)-catalyzed hydroxymethylation of β-carbolines. acs.orgnih.gov |
| NMR Spectroscopy | Structural elucidation of catalyst resting states and stable intermediates. | Characterizing intermediates in rhodium-catalyzed C-H activation. nih.gov |
| In situ IR Spectroscopy | Real-time monitoring of the concentration of species in the catalytic cycle. | Following the progress of rhodium-catalyzed coupling reactions. nih.gov |
| X-ray Crystallography | Precise structural determination of key intermediates, such as resting states. | Characterizing a σ-allyl complex in a rhodium catalytic cycle. nih.gov |
| DFT Calculations | Theoretical modeling of reaction pathways and intermediate energies. | Supporting experimental findings in various C-H activation mechanisms. nih.gov |
Spectroscopic and Advanced Structural Characterization of 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, a complete assignment of proton and carbon signals can be achieved, confirming the intricate architecture of the pyrido[3,4-b]indole ring system.
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In analogues of 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine, the signals can be broadly categorized into aromatic and aliphatic regions.
For the closely related analogue, 1-benzyl-9H-pyrido[3,4-b]indol-6-ol, the ¹H NMR spectrum (400 MHz, CD₃OD) shows distinct signals for the indole (B1671886) NH (a broad singlet around 11.07 ppm) and the hydroxyl group (a broad singlet at 9.02 ppm). researchgate.net The aromatic protons on the β-carboline core appear as doublets and multiplets between 7.55 and 8.63 ppm. researchgate.net The benzylic methylene (B1212753) protons (CH₂) are observed as a singlet at 4.23 ppm. researchgate.net
In other substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, the indole NH proton typically resonates at a very low field, often above 11.0 ppm, due to deshielding effects. mdpi.com Aromatic protons on the indole ring (positions 5, 7, and 8) and the pyridine (B92270) ring (position 4) show characteristic splitting patterns and chemical shifts that are influenced by the nature and position of substituents. mdpi.comacs.org
Table 1: Representative ¹H NMR Data for a 1-benzyl-9H-pyrido[3,4-b]indol-6-ol Analogue
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH (Indole) | 11.07 | br s |
| OH | 9.02 | br s |
| H-3 | 8.63 | d |
| H-4 | 7.96 | d |
| H-5 | 7.83 | d |
| H-2', H-6' | 7.78 | d |
| H-8 | 7.72 | d |
| H-7, H-3', H-4', H-5' | 7.69–7.55 | m |
| CH₂ (Benzylic) | 4.23 | s |
Data obtained in CD₃OD for 1-benzyl-9H-pyrido[3,4-b]indol-6-ol. researchgate.net
¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrido[3,4-b]indole skeleton are sensitive to the electronic environment and substitution patterns.
For 1-benzyl-9H-pyrido[3,4-b]indol-6-ol, the ¹³C NMR spectrum (100 MHz, CD₃OD) displays signals for all unique carbon atoms. researchgate.net The carbon bearing the hydroxyl group (C-6) appears at approximately 157.9 ppm. researchgate.net The quaternary carbons of the fused ring system and the aromatic carbons typically resonate between 106 and 142 ppm. researchgate.netmdpi.com The benzylic methylene carbon gives a signal around 34.2 ppm. researchgate.net
In various 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one analogues, the carbonyl carbon (C-1) is characteristically found at a low field, around 155.8 ppm. mdpi.com The chemical shifts of other carbons in the ring system provide a detailed electronic map of the molecule, which is invaluable for confirming its structure. mdpi.comacs.org
Table 2: Representative ¹³C NMR Data for a 1-benzyl-9H-pyrido[3,4-b]indol-6-ol Analogue
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-6 | 157.9 |
| C-4a, C-8a, C-1', etc. (Aromatic/Quaternary) | 106.2 - 141.9 |
| CH₂ (Benzylic) | 34.2 |
Data obtained in CD₃OD for 1-benzyl-9H-pyrido[3,4-b]indol-6-ol. researchgate.net
While 1D NMR spectra provide essential data, complex structures like substituted pyrido[3,4-b]indoles often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. Techniques such as COSY, TOCSY, HSQC, and HMBC are employed to resolve overlapping signals and establish connectivity. nih.gov
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within individual spin systems, such as the protons on the aromatic rings or the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is fundamental for assigning specific protons to their corresponding carbons. nih.govresearchgate.net
The combined use of these 2D NMR techniques allows for the unequivocal assignment of all proton and carbon resonances, which is essential for the complete structural characterization of novel pyrido[3,4-b]indole derivatives. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, verifying the purity of synthesized compounds, and identifying individual components. The molecular structures of novel 1-substituted β-carboline derivatives have been successfully confirmed using GC-MS in combination with other spectroscopic methods. researchgate.net The NIST Chemistry WebBook also contains GC-MS data for related β-carboline alkaloids such as harmane and 6-methoxyharmalan, demonstrating the utility of this method for the analysis of this class of compounds. nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of a compound's elemental formula.
For instance, in the analysis of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, an analogue of the target compound, HRMS measured the [M+H]⁺ ion at m/z 284.1177. nih.gov This corresponded to an empirical formula of C₁₉H₁₃N₃ with a mass accuracy of just 1.7 ppm, confirming the elemental composition. nih.gov Similarly, HRMS has been used to confirm the calculated molecular formulas of various other complex pyrido[3,4-b]indole-based heterocycles. acs.org This technique is a critical final step in the characterization of newly synthesized analogues to verify that the desired product has been obtained. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-benzyl-9H-pyrido[3,4-b]indol-6-ol |
| 9H-pyrido[3,4-b]indol-1(2H)-one |
| 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole |
| Harmane |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Mechanistic Probing
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for elucidating the structure of complex molecules by analyzing their fragmentation patterns. For the tetrahydro-β-carboline skeleton, the primary fragmentation pathway observed under collision-induced dissociation (CID) is a retro-Diels-Alder (RDA) reaction within the tetrahydropyridine (B1245486) ring (C-ring). researchgate.net This characteristic fragmentation is crucial for identifying the THβC core in unknown samples.
In the positive ion mode, this compound would first be protonated to form the molecular ion [M+H]⁺. The subsequent MS/MS fragmentation is initiated by the RDA reaction, which involves the cleavage of the C-ring. This process typically leads to the formation of a key fragment ion resulting from the loss of an ethylamine (B1201723) moiety.
The presence of the 6-amino group on the aromatic A-ring is expected to influence the fragmentation cascade. While the RDA reaction of the C-ring remains the predominant initial step, subsequent or alternative fragmentation pathways may be influenced by the amino substituent. The amino group, being a site of protonation, can direct fragmentation. Alpha-cleavage (cleavage of the bond adjacent to the C-N bond) is a common fragmentation pathway for amines, which could lead to specific daughter ions if the fragmentation energy is sufficient to induce cleavages in the aromatic portion of the molecule, although this is generally less favored than the RDA pathway. youtube.com
The proposed fragmentation for the title compound would begin with the RDA reaction, followed by potential rearrangements and losses of small neutral molecules from the resulting fragment ions.
Table 1: Proposed ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| [M+H]⁺ | [M+H - C₂H₅N]⁺ | Ethylenimine | Retro-Diels-Alder (RDA) reaction in the C-ring. |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia | Loss of the amino group from the aromatic ring. |
| [M+H - C₂H₅N]⁺ | Further Fragments | Various | Subsequent fragmentation of the primary RDA product. |
Note: The exact m/z values depend on the elemental composition and isotopic distribution. The table presents a generalized pathway based on known fragmentation of the THβC core.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key structural features: the indole N-H, the secondary amine N-H in the piperidine (B6355638) ring, the primary aromatic amine (NH₂), aromatic C-H, aliphatic C-H, and aromatic C=C bonds.
Analysis of analogues provides a reference for these assignments. For instance, various tetrahydro-β-carboline derivatives show characteristic N-H stretching vibrations in the range of 3300-3400 cm⁻¹. nih.gov Specifically, primary amine (NH₂) groups on related structures give rise to two distinct bands, typically in the 3500-3750 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. nih.gov The indole N-H stretch is usually a sharp peak, while the piperidine N-H is broader. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups of the C-ring are observed just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Data from Analogues (cm⁻¹) |
| Primary Aromatic Amine (6-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400-3550 | 3733, 3662, 3542 nih.gov |
| Indole (9-NH) | N-H Stretch | 3350-3450 | 3333-3382 nih.gov |
| Piperidine (2-NH) | N-H Stretch | 3200-3350 | 2920-2968 nih.gov |
| Aromatic C-H | C-H Stretch | 3000-3100 | ~3050 nih.gov |
| Aliphatic C-H (CH₂) | C-H Stretch | 2850-2960 | Not specified |
| Aromatic Ring | C=C Stretch | 1450-1600 | Not specified |
| Primary Aromatic Amine (6-NH₂) | N-H Bend (Scissoring) | 1590-1650 | Not specified |
| C-N Bonds | C-N Stretch | 1200-1350 | Not specified |
This table is predictive, based on standard IR correlation charts and published data for analogous compounds. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the provided search results, a detailed analysis can be inferred from a closely related analogue, 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. nih.gov
Based on this analogue, the tricyclic core of the title compound is expected to have specific conformational features. The indole ring system (A and B rings) is essentially planar. nih.gov The tetrahydropyridine C-ring, however, is not planar and typically adopts a half-chair conformation. nih.gov This puckering is a common feature of saturated six-membered heterocyclic rings.
In the solid state, the molecules would be held together by a network of hydrogen bonds. The hydrogen bond donors in this compound are the indole N-H, the piperidine N-H, and the two protons of the 6-amino group. These can form strong hydrogen bonds with acceptor atoms on adjacent molecules, such as the nitrogen atoms of the amino or indole groups. These interactions dictate the crystal packing and influence the physical properties of the solid.
Table 3: Predicted Crystallographic Parameters for this compound based on an Analogue Structure
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for this class of compounds. |
| Space Group | P2₁/c or similar | Common for centrosymmetric packing. |
| Indole Ring System | Essentially planar | Based on 6-methoxy analogue. nih.gov |
| Tetrahydropyridine Ring | Half-chair conformation | Based on 6-methoxy analogue. nih.gov |
| Intermolecular Interactions | N-H···N hydrogen bonds | Presence of multiple N-H donors and acceptors. nih.gov |
Computational Chemistry and Theoretical Investigations of 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the binding mechanism of ligands with their protein targets.
While specific docking studies on 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine are not extensively documented, research on structurally related pyrido[3,4-b]indole derivatives provides valuable insights into its potential interactions with various protein targets.
MDM2: The Mouse Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. Computational modeling has indicated that the pyrido[3,4-b]indole class of compounds can bind to MDM2. nih.govnih.gov Docking studies of a related compound, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, have shown a hydrogen bond interaction between the 6-methoxy group and Tyr106 of MDM2. nih.gov Additionally, hydrophobic interactions with Val93, pi-pi stacking interactions with Tyr100 and His96, and further hydrophobic interactions with Leu54 and Ile99 were observed. nih.gov These findings suggest that the pyrido[3,4-b]indole scaffold can effectively occupy the p53 binding pocket of MDM2.
Protein Kinase: Protein kinases are crucial enzymes in cell signaling pathways and are prominent targets in cancer therapy. While direct docking studies of this compound with protein kinases are scarce, studies on similar heterocyclic systems offer predictive insights. For instance, molecular docking analysis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives as ERK2 inhibitors has shown interactions with key residues like Met-106 in the binding cavity. isfcppharmaspire.com Given the structural similarities, it can be hypothesized that the amino group at the 6-position of the target compound could form hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors.
Topoisomerase II: Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription, making it a target for anticancer drugs. nih.govnih.gov Although specific docking data for this compound is limited, studies on δ-carboline derivatives, which share a similar core structure, have shown potent inhibitory activity against α-Topo II. nih.gov Molecular docking analyses of these derivatives have revealed that they can interact with the ATP binding pocket of the enzyme, forming stable hydrogen bond networks. nih.gov This suggests that the pyrido[3,4-b]indole scaffold has the potential to bind to the active site of Topoisomerase II.
Plasmodium falciparum enzymes: The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates the discovery of new antimalarial agents. Enzymes essential for the parasite's survival are key targets. The tetrahydro-β-carboline core is a privileged structure found in many antimalarial drug candidates. nih.gov While specific data for the 6-amino derivative is not available, the broader class of compounds is of significant interest.
Computational docking not only predicts the binding pose but also estimates the binding affinity, typically expressed as a binding energy score. For pyrido[3,4-b]indole derivatives targeting MDM2, favorable binding energies have been reported, indicating a strong interaction. nih.gov The binding site is consistently identified as the hydrophobic pocket on the MDM2 surface where p53 normally binds. nih.gov For other targets like protein kinases and topoisomerase II, the ATP binding pocket and the DNA cleavage site are the predicted binding sites, respectively, for related carboline structures. isfcppharmaspire.comnih.gov
| Target Protein | Predicted Binding Site | Key Interacting Residues (in related compounds) | Reference |
| MDM2 | p53-binding hydrophobic pocket | Tyr106, Val93, Tyr100, His96, Leu54, Ile99 | nih.gov |
| Protein Kinase (ERK2) | ATP-binding site | Met-106 | isfcppharmaspire.com |
| Topoisomerase II α | ATP-binding pocket | Not specified | nih.gov |
Accurate prediction of ligand-protein interactions requires careful preparation of the ligand structure, including the determination of its most likely protonation state at physiological pH. The protonation state can significantly influence the electrostatic interactions and hydrogen bonding patterns between the ligand and the protein. For molecules with amine functionalities, such as this compound, the pKa of the amino group is a critical parameter. Computational tools can be used to predict pKa values and determine the dominant protonation state at a given pH, which is essential for realistic docking simulations.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules.
DFT studies can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are fundamental to understanding a molecule's reactivity and its ability to interact with biological macromolecules. For indole (B1671886) and its derivatives, DFT methods have been shown to produce geometric parameters that are in good agreement with experimental values. chemrxiv.org The electronic properties, such as the HOMO-LUMO gap, can provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Global and local reactivity descriptors derived from DFT calculations can quantify the chemical reactivity of a molecule.
Molecular Electrostatic Surface Potential (MESP) Analysis
A Molecular Electrostatic Surface Potential (MESP) analysis for this compound would provide critical information about its reactivity. The MESP map illustrates the charge distribution on the molecular surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions.
In principle, for this molecule, the amine group (-NH2) at the 6-position and the nitrogen atoms within the heterocyclic rings would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bond donation. The aromatic protons and the N-H group of the indole would likely exhibit positive potential. However, without specific computational studies, a quantitative analysis and a corresponding data table of potential minima (Vmin) and maxima (Vmax) cannot be provided.
Computational Prediction of NMR Parameters
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) for ¹H and ¹³C nuclei, are instrumental in confirming molecular structures. These calculations are typically performed using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework.
A computational study on this compound would yield predicted chemical shifts for each unique proton and carbon atom. This data, when compared to experimental NMR spectra, aids in signal assignment and structural verification. Unfortunately, specific predicted NMR data for this compound from computational studies are not available in the reviewed literature, and therefore, a data table of theoretical versus experimental chemical shifts cannot be generated.
Conformational Analysis and Stability Studies
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity. For a saturated heterocyclic system like the tetrahydro-β-carboline core of this compound, different conformers (e.g., chair, boat, twist-boat for the piperidine (B6355638) ring) are possible.
While a 2017 study by Patil et al. on new pyrido[3,4-b]indole derivatives included computational modeling, it focused on molecular docking and quantitative structure-activity relationships (QSAR) for anticancer activity, rather than the specific theoretical analyses requested here for this compound.
Structure Activity Relationship Sar Studies of 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine Derivatives
Impact of Substituents on Biological Activity (in vitro, non-clinical)
Systematic modification of the pyrido[3,4-b]indole scaffold has yielded critical insights into the chemical features required for potent biological activity. The antiproliferative effects of these compounds have been extensively studied across a range of human cancer cell lines, revealing clear SAR trends. nih.gov
The substitution pattern on the benzene (B151609) ring of the indole (B1671886) nucleus, particularly at the C6-position, plays a pivotal role in modulating the antiproliferative potency of pyrido[3,4-b]indole derivatives.
Research has shown that an oxygen-bearing, electron-donating substituent at the C6-position is highly favorable for enhancing activity. nih.gov Specifically, a methoxy (B1213986) (-OCH₃) group at C6 was found to be optimal for the anticancer activity of the series. researchgate.net The importance of this position is further highlighted by the observation that moving the methoxy group to the C7 or C8 position resulted in decreased anticancer activity.
The nature of the substituent at C6 has a significant impact, and it does not appear to be a simple matter of electron-donating or withdrawing effects. For instance:
Bulky Substituents: Replacing the C6-methoxy group with a larger benzyloxy group led to only a slight reduction in activity, indicating that the binding site can accommodate bulky substituents at this position.
Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing groups, such as trifluoromethoxy (-OCF₃) or cyano (-CN), drastically diminished antiproliferative activity.
Electron-Donating Groups: A simple electron-donating methyl (-CH₃) group also caused a sharp drop in potency, suggesting a specific electronic or steric requirement that is best met by the methoxy group.
Interestingly, the complete removal of the methoxy group from the A-ring retained moderate activity, implying that while the C6-methoxy group significantly enhances potency, it is not absolutely essential for the compound's biological action. Computational docking studies suggest the C6-methoxy group may participate in a key hydrogen bond interaction with the tyrosine 106 residue of the MDM2 protein, a target of this compound class.
| C6-Substituent | Relative In Vitro Activity | Reference |
|---|---|---|
| Methoxy (-OCH₃) | Optimal | researchgate.net |
| Benzyloxy | Slightly Reduced | |
| N-methylsulfonamidylmethylene | Moderately Active | |
| Trifluoromethoxy (-OCF₃) | Drastically Reduced | |
| Cyano (-CN) | Drastically Reduced | |
| Methyl (-CH₃) | Sharply Reduced | |
| None (Hydrogen) | Moderately Active |
The C1-position of the pyrido[3,4-b]indole ring is another critical determinant of biological efficacy. Studies indicate a strong preference for large, hydrophobic, aromatic substituents at this position to achieve high potency. nih.gov
The combination of a 1-naphthyl group at the C1-position with a methoxy group at the C6-position yielded the most potent compounds in a series designed as anticancer agents. researchgate.netnih.govasianpharmtech.com This derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, exhibited IC₅₀ values as low as 80 nM against breast cancer cell lines. nih.gov The SAR data suggests that to maintain potent antiproliferative activity, the substituent at the C1-position should consist of at least a bicyclic aromatic or heteroaromatic system.
| C1-Substituent | Relative In Vitro Activity | Reference |
|---|---|---|
| 1-Naphthyl | Optimal / Highest Potency | researchgate.netnih.govasianpharmtech.com |
| Other Bicyclic Aromatic/Heteroaromatic Systems | Potent |
The indole nitrogen at the N9-position is a key interaction point, and its substitution has profound effects on biological activity. The presence of an unsubstituted N9-H is crucial for potent activity.
SAR studies have demonstrated that methylation of the N9 nitrogen leads to a drastic reduction in antiproliferative effects. researchgate.net This loss of activity is attributed to the disruption of critical binding interactions at the target protein. researchgate.netasianpharmtech.com Molecular docking models suggest that the N9 hydrogen acts as a hydrogen bond donor. researchgate.netasianpharmtech.com Replacing this hydrogen with a methyl group eliminates this potential hydrogen bond, thereby weakening the compound's interaction with its biological target. researchgate.netasianpharmtech.com
While C1 and C6 are primary sites for optimizing activity, substitutions at other positions, such as C3, have also been investigated. The introduction of substituents at the C3 position appears to be generally detrimental to the antiproliferative activity of this compound class. For example, placing a carbethoxy (-CO₂Et) group at the C3-position resulted in a drastic reduction in activity when compared to the unsubstituted analogue. While extensive research has been conducted on the synthesis of C3-substituted derivatives, SAR data related to anticancer potency indicates that this position is highly sensitive to modification. beilstein-journals.orgmdpi.com
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry is a critical factor in the SAR of many biologically active molecules, and the tetrahydro-β-carboline scaffold is no exception. The introduction of substituents at positions such as C1 and C3 can create chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers).
While the primary studies on the anticancer activity of 1- and 6-substituted 9H-pyrido[3,4-b]indoles did not focus on chiral isomers, research on related tetrahydro-β-carboline derivatives demonstrates the importance of stereochemistry. For instance, in a series of 1,3-disubstituted tetrahydro-β-carbolines designed as phosphodiesterase 5 (PDE5) inhibitors, the stereochemical configuration had a significant impact on activity. nih.gov Compounds with an S,S configuration at the chiral centers showed moderate activity, underscoring that specific spatial arrangements of substituents are required for optimal interaction with the target. nih.gov
Similarly, studies on other related pyrido-indole structures have shown that the relative configuration (cis vs. trans) of substituents at ring fusion points significantly influences central nervous system activities. nih.gov The optical rotation of enantiomeric pairs of tetrahydro-β-carboline derivatives confirmed their distinct nature, which often translates to differential biological effects. nih.gov This body of evidence strongly suggests that the stereochemical configuration of substituents on the 1H,2H,3H,4H,9H-pyrido[3,4-b]indole core is a crucial parameter that must be considered during the design and optimization of potent and selective therapeutic agents. mdpi.com
Development of Lead Compounds and Scaffold Optimization
The pyrido[3,4-b]indole scaffold was identified as a promising lead structure class for anticancer drug development through computational modeling studies that suggested its potential to bind to the MDM2 protein, a key cancer target. researchgate.netnih.govasianpharmtech.com Subsequent synthesis and in vitro testing of a library of derivatives have established a robust and wide-ranging SAR, providing clear guidance for future lead optimization efforts. nih.gov
C1-Position: A large, hydrophobic aromatic system, such as a 1-naphthyl group, is required for high potency.
C6-Position: An oxygen-bearing, electron-donating group, optimally a methoxy substituent, significantly enhances activity.
N9-Position: An unsubstituted indole N-H is essential for maintaining key hydrogen bonding interactions with the target.
These findings have led to the identification of highly potent lead compounds, such as 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, which exhibit broad-spectrum anticancer activity against aggressive and difficult-to-treat cancers with IC₅₀ values in the nanomolar range. nih.govasianpharmtech.com These compounds represent a novel series of leads from which new therapeutics and molecular tools can be developed for a wide variety of cancers. nih.gov The clear SAR data provides a solid foundation for further refinement of the pyrido[3,4-b]indole scaffold to improve efficacy, selectivity, and drug-like properties. nih.gov
Molecular Interaction Mechanisms and Chemical Biology Applications Excluding Clinical Human Trials
In Vitro Enzyme Modulation
The tetrahydro-β-carboline ring system is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including antimalarial, antiviral, and antitumor properties. nih.govnih.gov The specific effects of substitutions on this core structure, such as the 6-amino group, are of considerable interest for modulating activity and specificity.
Research into the anticancer properties of the broader class of pyrido[3,4-b]indoles has identified cell cycle arrest as a key mechanism of action. A study on novel pyrido[3,4-b]indole derivatives demonstrated potent, broad-spectrum anticancer activity. A significant mechanistic feature of these compounds as a group is their ability to induce a strongly selective G2/M cell cycle phase arrest in cancer cells. researchgate.net This effect is crucial for inhibiting cell proliferation and is a hallmark of many anticancer agents. The G2/M checkpoint is a critical point in the cell cycle that prevents cells with damaged DNA from entering mitosis. While this activity is documented for the general scaffold, specific studies detailing the induction of G2/M arrest by 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine are not prominently available.
The pyridoindole and related fused heterocyclic structures are known to interact with various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of 9H-pyrimido[4,5-b]indole have been identified as dual inhibitors of RET and TRK kinases, both of which are implicated in tumorigenesis. nih.gov However, specific data on the protein kinase inhibitory profile of this compound is not available in the reviewed literature.
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription. nih.gov These enzymes are validated targets for anticancer drugs. nih.gov While some β-carboline derivatives have been shown to inhibit topoisomerases, specific studies detailing the interaction of this compound with DNA topoisomerase II have not been identified in the current search of scientific literature.
The 1,2,3,4-tetrahydro-β-carboline (THβC) core is a significant scaffold in the development of novel antimalarial agents, particularly against resistant strains of Plasmodium falciparum. nih.gov Various THβC derivatives have shown potent antiplasmodial activity. nih.govnih.govnih.gov Some studies have focused on identifying the molecular targets of these compounds within the parasite. For example, some β-carboline derivatives have been investigated for their potential to interact with targets such as P. falciparum ferredoxin-NADP+-reductase (PfFNR) and Protein Kinase 7 (PfPK7). nih.gov Another study on a tetrahydro-β-carboline derivative identified its target as the heat shock protein 90 (Hsp90) of P. falciparum. researchgate.net However, specific enzymatic inhibition data for this compound against Plasmodium falciparum phosphoethanolamine methyltransferase (PMT), falcipain-2 (FP2), or falcipain-3 (FP3) is not detailed in the available literature.
Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. nih.gov While various indole-based compounds have been developed as EGFR inhibitors, there is no specific information available from the reviewed sources regarding the inhibitory activity of this compound against either wild-type (WT) or the T790M mutant of EGFR.
Cellular Mechanistic Studies (in vitro, non-clinical)
In vitro studies on related pyrido[3,4-b]indole compounds have provided insights into their cellular mechanisms. For the broader class of these compounds, a key observed effect is the potent and selective arrest of the cell cycle at the G2/M phase in various human cancer cell lines, including those from breast, colon, melanoma, and pancreatic cancers. researchgate.net This suggests that the fundamental mechanism of antiproliferative activity for this scaffold involves interference with mitotic progression. However, detailed cellular mechanistic studies specifically for this compound are not described in the currently available literature.
Antiproliferative Activities against Cancer Cell Lines
The antiproliferative potential of the pyrido[3,4-b]indole scaffold, the core of this compound, has been a subject of significant research. While direct studies on the 6-amino derivative are limited in publicly available literature, extensive research on closely related analogues, particularly those with substitutions at the C1 and C6 positions, has demonstrated potent broad-spectrum anticancer activity. These compounds are thought to exert their effects through various mechanisms, including the induction of cell cycle arrest.
A study focused on new pyrido[3,4-b]indole derivatives identified compounds with significant cytotoxic effects against a panel of human cancer cell lines. researchgate.net A standout derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, demonstrated high potency with IC50 values in the nanomolar range for breast, colon, melanoma, and pancreatic cancer cells. researchgate.net The activity of these compounds is often associated with a selective arrest of the cell cycle in the G2/M phase. researchgate.net The structure-activity relationship (SAR) in this class of compounds is pronounced, with the nature of the substituent at both the C1 and C6 positions playing a crucial role in determining the antiproliferative potency. For instance, the combination of a 1-naphthyl group at C1 and a methoxy (B1213986) group at C6 was found to be particularly effective. researchgate.net
The research highlights the potential of the pyrido[3,4-b]indole core as a template for the development of novel anticancer agents targeting aggressive and difficult-to-treat cancers. researchgate.net
Table 1: Antiproliferative Activity of a 6-Methoxy-pyrido[3,4-b]indole Derivative
| Cancer Cell Line | Cell Line Type | IC50 (nM) |
|---|---|---|
| Breast Cancer Cells | Breast | 80 |
| Colon Cancer Cells | Colon | 130 |
| Melanoma Cells | Melanoma | 130 |
| Pancreatic Cancer Cells | Pancreas | 200 |
Antimalarial and Antiplasmodial Activity
Research into novel tetrahydro-β-carbolines has identified compounds with significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One of the most promising compounds identified in a study was N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide, which exhibited high antiplasmodial activity and selectivity with a lack of cytotoxicity. The 1,2,3,4-tetrahydro-β-carboline core is a common feature in many potential antimalarial drug candidates, and derivatives with substitutions at the C1 and C3 positions have been reported to possess potent antimalarial properties.
Table 2: Antiplasmodial Activity of a Tetrahydro-β-carboline Derivative
| Compound | Parasite Strain | IC50 (nM) |
|---|---|---|
| Cipargamin (KAE609) | Plasmodium falciparum (drug-resistant strains) | 0.5 - 1.4 |
Fungicidal Activity
The β-carboline framework, including its tetrahydro derivatives, has been investigated for its fungicidal properties against a range of plant pathogenic fungi. Although specific studies on this compound are not detailed in the available literature, research on related structures provides insight into the potential antifungal applications of this chemical class.
A series of synthesized β-carboline derivatives were evaluated for their activity against several plant fungi. mdpi.com The results indicated that these compounds can display significant fungicidal activity, with the nature of substituents on the β-carboline ring influencing their potency and spectrum of activity. mdpi.com For example, certain derivatives showed notable inhibition of fungi such as Fusarium oxysporum and Rhizoctonia solani. mdpi.com The structure-activity relationship studies suggest that modifications at various positions of the β-carboline nucleus can lead to compounds with broad-spectrum fungicidal activity. mdpi.com
Table 3: Fungicidal Activity of Selected β-Carboline Derivatives
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
|---|---|---|
| F5 | Rhizoctonia solani | 53.35 |
| F16 | Oospora citriaurantii ex Persoon | 43.28 |
DNA Intercalation Potential
The planar aromatic structure of the 9H-pyrido[3,4-b]indole ring system, also known as norharman, is a key feature that suggests a potential for interaction with DNA. Indeed, studies have investigated the ability of norharman to intercalate into the DNA double helix. This mechanism of action is common for many compounds with planar polycyclic aromatic systems and is a basis for various biological activities, including mutagenicity and cytotoxicity.
Research has shown that norharman can act as a DNA intercalating agent. This interaction can modulate the processes of chemical carcinogenesis by affecting xenobiotic metabolism and by directly binding to DNA. The ability of β-carbolines to intercalate into DNA suggests a potential mechanism for their observed biological effects.
Vasorelaxant Effects (in vitro)
The β-carboline scaffold has been explored for its cardiovascular effects, including the potential to induce vasorelaxation. While direct experimental data for this compound is not available, studies on related β-carboline derivatives have demonstrated significant vasorelaxant activity in vitro.
A study on novel furyl/thienyl tetrahydro-β-carboline derivatives found that these compounds could act as potent and selective PDE5 inhibitors. This inhibition leads to significant vasorelaxation in norepinephrine-precontracted mesenteric arteries. The mechanism of this vasorelaxant effect is believed to be mediated through the NO-sGC-cGMP pathway. These findings suggest that the β-carboline framework can be a promising scaffold for the development of new treatments for vascular diseases.
Future Research Directions for 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine Research
Exploration of Novel Synthetic Pathways for Advanced Analogues
The initial and most critical step for any future research is the development of a robust and efficient synthesis for 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine. A plausible starting point would be the adaptation of known methods for synthesizing substituted tetrahydro-β-carbolines, such as the Pictet-Spengler reaction. This would likely involve the condensation of a suitably protected 6-aminotryptamine derivative with an appropriate aldehyde or ketone, followed by cyclization.
Once a reliable synthetic route to the parent amine is established, future work could focus on the generation of a library of advanced analogues. This would involve:
N-Alkylation and N-Arylation: Introducing various substituents on the secondary amine in the tetrahydropyridine (B1245486) ring to explore the impact on receptor binding and selectivity.
Substitution at the Amino Group: Acylation, sulfonylation, and other modifications of the 6-amino group to modulate its electronic properties and hydrogen bonding capacity.
These synthetic efforts would be crucial for establishing preliminary structure-activity relationships (SAR).
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
Following the successful synthesis of this compound and its analogues, a comprehensive screening program would be necessary to identify any biological activities. Given the known pharmacology of related β-carbolines, initial assays could target:
Monoamine Oxidase (MAO) Inhibition: Many β-carbolines are known inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.
Serotonin (B10506) and Dopamine (B1211576) Receptor Binding: Assessing the affinity of the compound for various serotonin (5-HT) and dopamine (D) receptor subtypes.
Monoamine Transporter Inhibition: Investigating the potential to block the reuptake of serotonin, dopamine, and norepinephrine.
Should any significant activity be identified, subsequent in-depth mechanistic studies would be warranted. These could involve:
Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive) for any enzymatic targets.
Cell-based Functional Assays: Evaluating the compound's effect on downstream signaling pathways in cells expressing the target receptors or transporters.
Electrophysiological Studies: Assessing the impact on neuronal firing and synaptic plasticity in relevant brain slice preparations.
These studies would provide a molecular-level understanding of how the compound exerts its biological effects.
Rational Design of Highly Selective Derivatives
Data generated from initial SAR studies and mechanistic investigations would pave the way for the rational design of more potent and selective derivatives. This would be an iterative process involving:
Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for its biological activity.
Structure-Based Design: If the crystal structure of a biological target in complex with the compound is determined, this information can be used to design new analogues with improved binding affinity and selectivity.
Minimizing Off-Target Effects: Systematically modifying the structure to reduce binding to unintended biological targets, thereby potentially improving the safety profile of future drug candidates.
The goal of this phase would be to optimize the lead compound to achieve a desirable balance of potency, selectivity, and drug-like properties.
Integration of Advanced Computational and Experimental Approaches for Drug Discovery (Pre-clinical)
Modern drug discovery relies heavily on the synergy between computational and experimental methods. For a novel compound like this compound, this integrated approach would be invaluable.
| Computational Approach | Experimental Validation |
| Molecular Docking | Binding Assays (e.g., Radioligand Binding) |
| Quantitative Structure-Activity Relationship (QSAR) | Synthesis and Biological Testing of New Analogues |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | In vitro and in vivo Pharmacokinetic and Toxicological Studies |
| Molecular Dynamics Simulations | Biophysical Techniques (e.g., X-ray Crystallography, NMR) |
This collaborative strategy would help to prioritize the synthesis of the most promising compounds, predict their potential liabilities, and accelerate the pre-clinical development process. By combining computational predictions with real-world experimental data, researchers can make more informed decisions and increase the efficiency of the drug discovery pipeline.
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine, and how are intermediates characterized? A:
- Synthetic Routes :
- Multi-component reactions : Utilize indole derivatives (e.g., 1H-indole-3-carbaldehyde) with guanidine nitrate under reflux in ethanol, as demonstrated in related indole-based heterocycles .
- Cyclization strategies : Employ polyphosphoric acid (PPA) at 180°C to cyclize precursors (e.g., substituted pyridines) into the pyridoindole core .
- Characterization :
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yields of pyrido[3,4-b]indole derivatives? A:
- Catalysts : Use CuI/K3PO4 with N,N'-dimethylethylenediamine (10 mol%) in DMF at 90°C for coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility of aromatic intermediates .
- Temperature Control : Cyclization at 180°C in PPA minimizes side reactions .
Basic Biological Activity Screening
Q: What biological activities are associated with pyrido[3,4-b]indole derivatives? A:
- Antimicrobial : Test against E. coli and S. aureus using agar diffusion assays; MIC values correlate with substituent electronegativity .
- Anticancer : Evaluate cytotoxicity via MTT assays, noting fluorine substitutions enhance activity (e.g., 6-fluoro derivatives) .
Advanced Structure-Activity Relationship (SAR) Analysis
Q: How does substituent position (e.g., fluorine at C6 vs. C8) influence bioactivity? A:
| Substituent Position | Impact on Activity | Example |
|---|---|---|
| C6-Fluoro | Enhanced antimicrobial activity | 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (MIC: 12.5 µg/mL vs. S. aureus) |
| C8-Fluoro | Reduced binding affinity to enzymes | Lower docking scores (−7.0 kcal/mol vs. −8.2 kcal/mol for C6-F) |
Data Contradictions in Biological Studies
Q: How to resolve discrepancies in reported antimicrobial activities across studies? A:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).
- Structural Confounders : Compare purity (>95% by HPLC) and substituent effects (e.g., methyl vs. trifluoromethyl groups) .
- Molecular Docking : Validate target interactions (e.g., androgen receptor residues LEU704, GLY708) to confirm mechanistic consistency .
Advanced Computational Modeling
Q: What computational methods predict binding modes of pyridoindole derivatives? A:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450); scores <−7.0 kcal/mol indicate strong binding .
- MD Simulations : Simulate ligand-receptor dynamics (10 ns trajectories) to assess stability of hydrogen bonds .
Structural Modifications for Enhanced Stability
Q: How can the stability of pyrido[3,4-b]indol-6-amine be improved for in vivo studies? A:
- N-Methylation : Reduces oxidation (e.g., 2-methyl derivatives show 20% higher stability in plasma) .
- Prodrug Design : Introduce ester groups (e.g., 1-carboxylic acid derivatives) for controlled release .
Handling and Storage Recommendations
Q: What are best practices for storing pyridoindole derivatives to prevent degradation? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
